ATP-13C (dilithium)

LC-MS/MS quantification nucleotide metabolomics stable isotope dilution

ATP-13C (dilithium), systematically designated Adenosine 5'-triphosphate-13C dilithium, is a stable isotope-labeled analog of adenosine triphosphate (ATP) in which one carbon atom is substituted with carbon-13 and the counterion is lithium (dilithium salt form). It belongs to the class of isotope-labeled endogenous metabolites.

Molecular Formula C10H14Li2N5O13P3
Molecular Weight 520.1 g/mol
Cat. No. B12384595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP-13C (dilithium)
Molecular FormulaC10H14Li2N5O13P3
Molecular Weight520.1 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N
InChIInChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i3+1;;
InChIKeyGSCAHXFCKKVRCE-DAXSKTLCSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATP-13C (dilithium) for Quantitative LC-MS, NMR, and Metabolic Tracing: A Single-Carbon-13 Labeled Adenosine Triphosphate Dilithium Salt Procurement Guide


ATP-13C (dilithium), systematically designated Adenosine 5'-triphosphate-13C dilithium, is a stable isotope-labeled analog of adenosine triphosphate (ATP) in which one carbon atom is substituted with carbon-13 and the counterion is lithium (dilithium salt form). It belongs to the class of isotope-labeled endogenous metabolites . With a molecular weight of 520.04 g/mol and a chemical purity of ≥98%, ATP-13C (dilithium) is purpose-built for use as an internal standard (IS) and tracer in quantitative analytical workflows including NMR spectroscopy, GC-MS, and LC-MS . As a central component of energy storage, metabolism, and signaling in vivo, the 13C-labeled ATP enables precise mass-based discrimination from endogenous unlabeled ATP (Δm = +1 Da), making it a critical tool for absolute quantification of ATP and its metabolites in complex biological matrices .

Why Unlabeled ATP, Alternative Salt Forms, or Other Isotope Labels Cannot Simply Replace ATP-13C (dilithium) in Quantitative Analytical Workflows


Substituting ATP-13C (dilithium) with unlabeled ATP, ATP disodium salt, ATP-13C10 (dilithium), or deuterium-labeled ATP (ATP-d14) introduces quantifiable risks to analytical validity. Unlabeled ATP co-elutes with endogenous analyte and cannot serve as an internal standard for mass spectrometry, rendering absolute quantification impossible . ATP disodium salt, despite higher aqueous solubility (~100 mg/mL), introduces sodium ions that interfere with sodium-sensitive enzymatic assays and alter ionization behavior in ESI-MS relative to lithium-adducted analytes . ATP-13C10 provides a +10 Da mass shift, which complicates spectral interpretation by overlapping with naturally occurring isotopic peaks and can suppress signal in samples with high ATP turnover requiring single-isotopologue tracing . Deuterium-labeled ATP (e.g., ATP-d14) suffers from deuterium-hydrogen exchange during sample preparation and chromatographic retention time shifts that compromise co-elution with the unlabeled analyte, violating a core requirement for stable isotope-labeled internal standards . The dilithium salt form of ATP-13C uniquely combines a minimal +1 Da mass shift with a sodium-free counterion profile, preserving chromatographic fidelity while enabling site-specific metabolic tracing.

ATP-13C (dilithium): Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Internal Standard Performance in LC-MS/MS: Cross-Study Validation of 13C-Labeled ATP as Quantitative Internal Standard for Nucleotide Analysis

ATP-13C (dilithium) is designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of ATP and related nucleotides. In a validated method using 13C10 ATP as IS—directly applicable as class-level evidence for ATP-13C (dilithium)—the calibration curve achieved linearity of R² = 0.999 over 0.1–20 µg/mL, with a lower limit of quantification (LLOQ) of 0.1 µg/mL. Within-run and between-run precision (%CV) was ≤15%, and accuracy ranged from 88% to 110% across QC samples . By comparison, a 2024 cross-validation study using ATP-13C10 (dilithium) as IS in plasma samples demonstrated a linear dynamic range of 0.1–100 µM (R² = 0.998) and intraday precision of <5% CV . The single 13C label in ATP-13C (dilithium) provides a +1 Da mass shift, sufficient for baseline MS resolution from endogenous 12C-ATP while minimizing the risk of isotopic peak overlap that can occur with uniform 13C10 labeling in complex metabolomic samples . Vendor specifications confirm ATP-13C (dilithium) is validated for use as an internal standard in NMR, GC-MS, and LC-MS quantitative workflows .

LC-MS/MS quantification nucleotide metabolomics stable isotope dilution ATP internal standard

Salt Form Differentiation: Dilithium Counterion vs. Disodium — Solubility, Assay Compatibility, and Ionization Characteristics

ATP-13C (dilithium) exhibits a solubility of 10 mM in DMSO, as reported by multiple vendors . In contrast, ATP disodium trihydrate—the most common unlabeled ATP salt—demonstrates aqueous solubility of approximately 100 mg/mL (≈181 mM) in water but is insoluble in DMSO . This differential solubility profile directs formulation strategy: ATP-13C (dilithium) is optimized for DMSO-based stock solutions compatible with organic-solvent-based chromatographic workflows, while ATP disodium is restricted to aqueous systems. Critically, the dilithium counterion eliminates sodium ion introduction, which is essential for sodium-sensitive enzymatic assays (e.g., Na+/K+-ATPase studies), ion channel electrophysiology, and mass spectrometry where sodium adducts ([M+Na]+) can suppress analyte signal and complicate spectral interpretation . In ESI-MS, lithium cationization ([M+Li]+) produces distinct, often more efficient ionization compared to sodium adduction, with literature reporting that alkali metal salt selection significantly impacts ionization efficiency . The molecular weight of ATP-13C (dilithium) (520.04 g/mol) differs from ATP disodium trihydrate (551.14 g/mol) by 31.1 g/mol, reflecting both the isotopic label and the counterion mass difference, which must be accounted for in molarity calculations during method development.

salt form selection counterion compatibility solubility profiling sodium-free assays

Isotopic Labeling Strategy: Single 13C vs. Uniform 13C10 — Mass Shift Discrimination, Cost, and Metabolic Tracing Compatibility

ATP-13C (dilithium) incorporates a single 13C atom, yielding a monoisotopic mass shift of +1 Da relative to unlabeled ATP (MW 520.04 vs. 519.04 for the unlabeled free acid equivalent). By comparison, ATP-13C10 (dilithium) incorporates 13C at all 10 carbon positions, resulting in a +10 Da mass shift and a molecular weight of 528.97 g/mol . The single-label strategy offers distinct advantages for targeted quantitative analysis: (1) the +1 Da shift is sufficient for baseline chromatographic co-elution and MS resolution from the endogenous monoisotopic peak, while the +10 Da shift of ATP-13C10 can overlap with naturally occurring [M+2] and [M+3] isotopologues of endogenous ATP in high-concentration samples, introducing quantification bias ; (2) ATP-13C (dilithium) is less costly to synthesize and procure than uniformly labeled ATP-13C10, as single-site labeling requires fewer 13C-enriched precursor molecules ; (3) for metabolic flux analysis using 13C-labeled substrates, the single-label position in ATP-13C (dilithium) avoids confounding the 13C enrichment pattern from metabolic incorporation of labeled nutrients, whereas uniform 13C10 labeling introduces a fully labeled isotopologue that cannot be distinguished from de novo synthesized uniformly labeled ATP . Isotopic purity specifications for ATP-13C10 (dilithium) are ≥98 atom% 13C, with chemical purity >98% (HPLC); equivalent purity standards apply to ATP-13C (dilithium) .

isotopic labeling strategy mass shift optimization uniform vs. single labeling flux analysis

Purity, Storage Stability, and Quality Assurance: ATP-13C (dilithium) vs. ATP Disodium Salt — Bench-Top and Long-Term Storage Specifications

ATP-13C (dilithium) is supplied with a certified chemical purity of ≥98% as determined by HPLC, with supporting analytical documentation including LC/MS, NMR, HPLC, chiral analysis, and elemental analysis certificates provided by vendors . Storage specifications for ATP-13C (dilithium) are: powder form stable at -20°C for 3 years, at 4°C for 2 years; in solvent (DMSO) stable at -80°C for 6 months, at -20°C for 1 month . In comparison, ATP disodium trihydrate is typically stored at -20°C with a purity of ≥99% and aqueous solubility of ~100 mg/mL, but its long-term solution stability is limited due to spontaneous hydrolysis in water . The dilithium salt form of ATP-13C demonstrates robust ambient-temperature shipping stability, remaining stable for several days during ordinary transport and customs processing, which reduces cold-chain logistics requirements compared to more labile nucleotide salts . The defined 3-year powder shelf-life at -20°C enables bulk procurement and long-term laboratory inventory management without frequent reordering.

compound stability storage conditions purity specification shelf-life comparison

Counterion-Dependent Ionization Efficiency in ESI-MS: Lithium vs. Sodium Cationization for ATP Detection Sensitivity

Alkali metal cationization significantly influences electrospray ionization (ESI) efficiency for nucleotide analysis. Studies comparing lithium, sodium, potassium, and cesium salts demonstrate that lithium cationization ([M+Li]+) produces distinct ionization behavior compared to sodium adduct formation ([M+Na]+), with the ionization efficiency varying as a function of alkali metal cation type and analyte size . In LC-MS/MS analysis of ATP and related nucleotides, sodium adducts are ubiquitous and can form uncontrolled [M+Na]+ and [M+2Na-H]+ species that split the analyte signal across multiple mass channels, reducing sensitivity and complicating quantitation. ATP-13C (dilithium) provides a deliberate lithium counterion source, promoting controlled [M+Li]+ adduct formation, while the 13C label simultaneously enables mass-based discrimination from endogenous sodium-adducted ATP . This dual advantage—controlled lithium cationization plus isotopic resolution—is not available with ATP disodium salt or unlabeled ATP dilithium salt . The dilithium formulation thus offers a rational strategy for enhancing detection sensitivity and quantitative precision in ESI-MS-based ATP analysis.

ESI-MS ionization lithium cationization sodium adduct suppression mass spectrometry sensitivity

ATP-13C (dilithium): Evidence-Based Application Scenarios for Research and Industrial Procurement


Absolute Quantification of Intracellular ATP, ADP, and AMP Pools by LC-MS/MS Isotope Dilution in Preclinical and Clinical Metabolomics

ATP-13C (dilithium) serves as the stable isotope-labeled internal standard (SIL-IS) for simultaneous quantification of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) in complex biological matrices including dried blood spots (DBS), liver, and brain tissues. As demonstrated in validated LC-MS/MS methods using 13C10 ATP as IS, the isotopic internal standard approach achieves linear calibration (R² = 0.999) over 0.1–20 µg/mL with an LLOQ of 0.1 µg/mL, within-run/between-run precision ≤15% CV, and accuracy of 88–110% . ATP-13C (dilithium), with its single 13C label, provides the requisite +1 Da mass shift for baseline resolution from endogenous 12C-ATP while minimizing spectral overlap in high-complexity metabolomic samples . This is the definitive procurement scenario for laboratories performing targeted nucleotide metabolomics, cellular energy charge assessment (([ATP] + 0.5[ADP])/([ATP] + [ADP] + [AMP])), or drug mechanism-of-action studies requiring absolute ATP pool size determination.

Sodium-Free Enzymatic and Ion Channel Assays Requiring Dilithium Counterion Compatibility

ATP-13C (dilithium) is the preferred ATP source for experiments where sodium ion interference must be rigorously excluded: Na+/K+-ATPase activity assays, P2X purinergic receptor electrophysiology (where sodium currents confound measurement), and kinase/ATPase enzyme kinetics in lithium-based buffer systems. The dilithium salt provides ATP in a sodium-free format with DMSO solubility (10 mM), enabling direct addition to organic-solvent-compatible assay buffers . In contrast, ATP disodium salt, while highly water-soluble (~100 mg/mL), introduces sodium ions at stoichiometric concentrations that can activate sodium-dependent channels, alter enzyme kinetics, and generate sodium adducts in downstream MS analysis . The 13C label is a secondary but valuable feature: it allows researchers to track exogenous ATP consumption vs. endogenous ATP production using mass spectrometry, enabling kinetic resolution of ATP turnover that is impossible with unlabeled ATP salts . This scenario is critical for ion channel pharmacology, transporter studies, and enzymatic mechanism investigations.

Site-Specific Metabolic Tracing and 13C Flux Analysis Without Isotopologue Interference from Uniformly Labeled ATP

For metabolic flux analysis (MFA) studies using positionally labeled 13C substrates (e.g., [1-13C]-glucose, [U-13C]-glutamine), ATP-13C (dilithium) is the tracer of choice when researchers need to spike a labeled ATP internal standard without confounding the endogenous 13C-enrichment pattern. Uniformly 13C10-labeled ATP (ATP-13C10 dilithium) introduces a fully labeled [M+10] isotopologue that is indistinguishable from de novo synthesized U-13C-ATP derived from [U-13C]-glucose metabolism, corrupting flux calculations . The single 13C label in ATP-13C (dilithium) provides a distinct [M+1] signature that can be computationally deconvolved from metabolic labeling patterns, enabling simultaneous absolute quantification (via the internal standard) and relative 13C enrichment measurement (via the endogenous ATP isotopologue distribution) in a single LC-MS analysis . This application is essential for laboratories conducting 13C metabolic flux analysis in cancer metabolism, immunometabolism, or mitochondrial bioenergetics research.

Long-Term Longitudinal Studies Requiring Stable, Batch-Controlled ATP Internal Standard with Defined Shelf-Life

ATP-13C (dilithium) supports multi-year research programs through its validated long-term storage stability: powder form is stable at -20°C for 3 years and at 4°C for 2 years, while DMSO stock solutions remain stable at -80°C for 6 months . This shelf-life enables laboratories to procure a single characterized batch for entire study durations, eliminating batch-to-batch variability that introduces quantification drift in longitudinal metabolomics, biomarker validation, or drug development studies. The ambient-temperature shipping stability (stable for several days at room temperature during transport) reduces cold-chain logistics complexity and cost compared to hydrolysis-prone aqueous ATP solutions . The ≥98% chemical purity, with supporting LC/MS, NMR, and HPLC certificates, provides the analytical documentation required for GLP-compliant and regulatory-facing bioanalytical studies where internal standard traceability is audited . This scenario addresses procurement strategy for core facilities, CROs, and pharmaceutical bioanalytical groups managing multi-year analytical programs.

Quote Request

Request a Quote for ATP-13C (dilithium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.